![molecular formula C8H9N3 B3052960 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-25-3](/img/structure/B3052960.png)
2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Descripción general
Descripción
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) and iodine/potassium iodide can also be used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and environmentally friendly oxidizers is preferred to ensure high yields and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolopyridines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been identified as a potential inhibitor of AXL receptor tyrosine kinase, which is implicated in various cancers including breast, lung, and gastric cancers. Inhibition of AXL can lead to reduced tumor proliferation and metastasis. A study demonstrated that certain derivatives of triazolo[1,5-a]pyridine exhibited significant anticancer properties through the modulation of this pathway .
1.2 Inflammation and Immune Response
Recent research highlighted the efficacy of 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine derivatives as RORγt inverse agonists. These compounds showed promising results in reducing IL-17A production in cytokine expression models, indicating potential applications in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. Specifically, one derivative demonstrated a dose-dependent inhibition of IL-17A production in animal models .
Synthesis Techniques
2.1 Microwave-Mediated Synthesis
A notable advancement in synthesizing this compound is the development of a microwave-mediated method that is catalyst-free and eco-friendly. This method yielded high purity and efficiency (up to 83%) in producing the compound from simple precursors under optimized conditions .
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Microwave-mediated | 83 | Toluene at 120 °C for 24 h |
Traditional reflux | Varies | Depends on solvent used |
Case Studies
3.1 Case Study: RORγt Inhibition
In a study focusing on the RORγt pathway, a novel analogue derived from this compound was evaluated for its pharmacokinetic profile and biological activity. The compound exhibited an IC50 value of 41 nM against RORγt transcriptional activity and demonstrated favorable stability in human liver microsomes. This positions it as a strong candidate for further development in treating inflammatory diseases .
3.2 Case Study: Cancer Therapeutics
Another investigation into the anticancer properties of triazolo compounds revealed that derivatives effectively inhibited cellular proliferation in various cancer cell lines through AXL inhibition mechanisms. The study emphasized their potential as therapeutic agents for multiple cancer types due to their ability to disrupt key signaling pathways involved in tumor growth .
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist for retinoic acid-related orphan receptor gamma, the compound binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular processes. As an inhibitor of prolyl hydroxylase domain-containing protein 1, it prevents the hydroxylation of hypoxia-inducible factors, thereby affecting cellular responses to hypoxia .
Comparación Con Compuestos Similares
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also contain a fused triazole and pyrimidine ring system and exhibit similar biological activities, including enzyme inhibition and receptor modulation.
1,2,4-Triazolo[1,5-c]pyrimidines: These compounds have a different ring fusion pattern but share similar applications in medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Actividad Biológica
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Inverse Agonism : It acts as an inverse agonist for retinoic acid-related orphan receptor gamma (RORA), modulating gene expression and cellular processes.
- Enzyme Inhibition : It inhibits prolyl hydroxylase domain-containing protein 1 (PHD1), affecting hypoxia-inducible factors and cellular responses to hypoxia.
- Janus Kinase Inhibition : The compound has demonstrated inhibitory effects on Janus kinases 1 and 2 (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammation and immune responses.
The mechanism of action involves binding to specific receptors and enzymes:
- As an inverse agonist , it binds to RORA, leading to decreased receptor activity and subsequent downregulation of target genes.
- By inhibiting PHD1 , it prevents the hydroxylation of hypoxia-inducible factors (HIFs), stabilizing them and enhancing their activity under low oxygen conditions.
- The inhibition of JAKs interferes with the JAK-STAT signaling pathway, which is pivotal in the regulation of immune responses and hematopoiesis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Biological Activity | Key Differences |
---|---|---|
1,2,4-Triazolo[1,5-a]pyrimidines | Enzyme inhibition and receptor modulation | Different ring fusion pattern |
1,2,4-Triazolo[1,5-c]pyrimidines | Similar applications in medicinal chemistry | Variations in substitution patterns |
5-(6-methylpyridin-2-yl)-1H-imidazoles | Selective inhibitors for TGF-β type I receptor kinase | Higher potency and selectivity |
The distinct substitution pattern of this compound contributes to its specific biological activities compared to these related compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that derivatives containing the triazolo-pyridine scaffold showed potent inhibition against TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM. This suggests potential as an oral cancer immunotherapeutic agent .
- Antimicrobial Activity : Research indicates that copper(II) complexes derived from triazolopyridine derivatives exhibit significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. These complexes showed low toxicity towards normal cells while effectively inhibiting biofilm formation .
Propiedades
IUPAC Name |
2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)10-11(8)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYGAMMRUUNCHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292147 | |
Record name | 2,6-dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-25-3 | |
Record name | 2,6-Dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4931-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl(1,2,4)triazolo(1,5-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.